4-Isoquinolinecarbonitrile, 5-(4-piperidinyloxy)-
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Overview
Description
5-(PIPERIDIN-4-YLOXY)ISOQUINOLINE-4-CARBONITRILE is a heterocyclic compound that features both piperidine and isoquinoline moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(PIPERIDIN-4-YLOXY)ISOQUINOLINE-4-CARBONITRILE typically involves the reaction of isoquinoline derivatives with piperidine under specific conditions. One common method involves the nucleophilic substitution reaction where a piperidine derivative reacts with an isoquinoline derivative in the presence of a suitable base . The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(PIPERIDIN-4-YLOXY)ISOQUINOLINE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Various nucleophiles in the presence of a base like K2CO3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline-4-carboxylic acid derivatives, while reduction can produce piperidine-substituted isoquinolines .
Scientific Research Applications
5-(PIPERIDIN-4-YLOXY)ISOQUINOLINE-4-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(PIPERIDIN-4-YLOXY)ISOQUINOLINE-4-CARBONITRILE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
5-(PIPERIDIN-4-YL)ISOQUINOLINE: Lacks the carbonitrile group but shares the piperidine and isoquinoline moieties.
ISOQUINOLINE-4-CARBONITRILE: Lacks the piperidine moiety but contains the isoquinoline and carbonitrile groups.
Uniqueness
5-(PIPERIDIN-4-YLOXY)ISOQUINOLINE-4-CARBONITRILE is unique due to the presence of both piperidine and isoquinoline moieties along with a carbonitrile group. This combination imparts distinct chemical and pharmacological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
651308-50-8 |
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Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
5-piperidin-4-yloxyisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C15H15N3O/c16-8-12-10-18-9-11-2-1-3-14(15(11)12)19-13-4-6-17-7-5-13/h1-3,9-10,13,17H,4-7H2 |
InChI Key |
RYIXFTVXXSFLLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC=CC3=CN=CC(=C32)C#N |
Origin of Product |
United States |
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